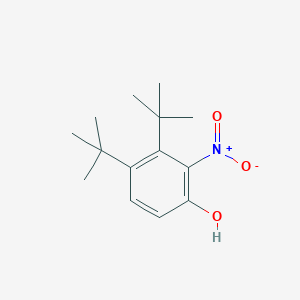
DI-Tertbutylnitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Tertbutylnitrophenol, also known as 2,6-di-tert-butyl-4-nitrophenol, is an organic compound with the molecular formula C14H21NO3. It is a derivative of phenol, where the hydrogen atoms in the ortho positions are replaced by tert-butyl groups, and the para position is substituted with a nitro group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of DI-Tertbutylnitrophenol typically involves the nitration of 2,6-di-tert-butylphenol. One common method includes dissolving 2,6-di-tert-butylphenol in cyclohexane and adding a mixture of nitric acid and acetic acid dropwise at a controlled temperature . This reaction yields this compound as the primary product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
DI-Tertbutylnitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
DI-Tertbutylnitrophenol has several scientific research applications:
Chemistry: It is used as a stabilizer in various chemical reactions and as an intermediate in the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic pathways.
Industry: It is used as an antioxidant in fuels and lubricants to prevent oxidation and degradation.
Mécanisme D'action
The mechanism of action of DI-Tertbutylnitrophenol involves its interaction with mitochondrial respiration. It acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production . This mechanism is similar to that of other nitrophenol derivatives, which are known to inhibit ATP synthesis by uncoupling oxidative phosphorylation.
Comparaison Avec Des Composés Similaires
DI-Tertbutylnitrophenol is often compared with other nitrophenol derivatives, such as:
2,4-Dinitrophenol: Known for its use as a weight-loss agent in the past, it shares a similar mechanism of action but has a different substitution pattern on the phenol ring.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant used in fuels and lubricants, it differs by having a methyl group instead of a nitro group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3,4-ditert-butyl-2-nitrophenol |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-8-10(16)12(15(17)18)11(9)14(4,5)6/h7-8,16H,1-6H3 |
Clé InChI |
FKBHZUUALWUPDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C=C1)O)[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
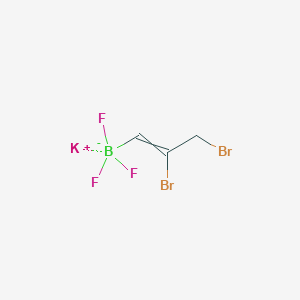
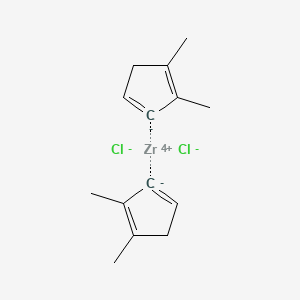
![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)
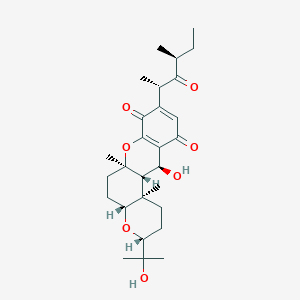
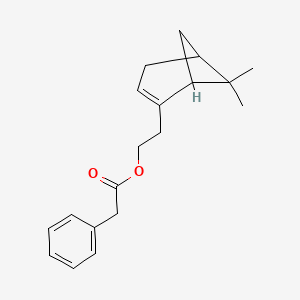
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)

